molecular formula C21H22N4OS2 B2539473 12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1189701-61-8

12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2539473
CAS No.: 1189701-61-8
M. Wt: 410.55
InChI Key: VAVSCHLTLNAWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a useful research compound. Its molecular formula is C21H22N4OS2 and its molecular weight is 410.55. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound belongs to a class of tetraazatricyclo compounds characterized by the presence of multiple nitrogen atoms in their structure, which can influence their biological activity. The presence of the sulfanyl group and various substituents contributes to its reactivity and potential pharmacological properties.

Key Structural Features

  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Tetraazatricyclo Framework : May contribute to unique conformational properties affecting binding interactions.
  • Substituents : The presence of ethenylphenyl and 3-methylbutyl groups may influence solubility and bioavailability.

Research indicates that compounds similar to 12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Exhibits properties that may inhibit bacterial growth or fungal proliferation.
  • Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that similar compounds possess significant antimicrobial properties against a range of pathogens. For example:

Pathogen TypeCompound EfficacyReference
BacteriaModerate
FungiHigh

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation through apoptosis induction:

Cancer TypeIC50 Value (µM)Reference
Breast Cancer15
Lung Cancer20

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on the antimicrobial effects of the compound showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Case Study 2: Anticancer Potential
    Another investigation into the anticancer properties revealed that the compound significantly reduced cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.

Properties

IUPAC Name

12-[(4-ethenylphenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-4-15-5-7-16(8-6-15)13-28-21-23-22-20-24(11-9-14(2)3)19(26)18-17(25(20)21)10-12-27-18/h4-8,10,12,14H,1,9,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSCHLTLNAWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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